N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a benzofuran moiety, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, demethylation, and nucleophilic substitution reactions. For instance, one synthetic route may start with the Friedel-Crafts acylation of a benzofuran derivative using 4-fluorobenzoyl chloride, followed by demethylation to introduce the hydroxyl group. The final step involves the nucleophilic substitution reaction to attach the chromene-2-carboxamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated compounds .
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Uniqueness
Properties
Molecular Formula |
C27H18FNO5 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H18FNO5/c1-14-7-12-18-20(30)13-22(34-25(18)15(14)2)27(32)29-23-19-5-3-4-6-21(19)33-26(23)24(31)16-8-10-17(28)11-9-16/h3-13H,1-2H3,(H,29,32) |
InChI Key |
RGOJPLXZTPKYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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